![molecular formula C10H8F2N2O2 B2803454 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956437-57-3](/img/structure/B2803454.png)
5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
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Description
The compound seems to be a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic organic compound . The “5-(2,5-Difluorophenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached at the 2nd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation reactions . For example, imine reductase has been used for the reduction of similar compounds .Molecular Structure Analysis
The molecular structure would likely consist of an imidazolidine-2,4-dione core, with a 2,5-difluorophenyl group and a methyl group attached at the 5th position .Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione, have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. These inhibitors exhibit increased efficiency with concentration and adhere to the Langmuir adsorption isotherm on mild steel surfaces. Theoretical calculations support these experimental findings, revealing insights into molecular orbital energy levels and electron transfer mechanisms (Yadav et al., 2015).
Synthesis of Analogs
Research has also focused on the synthesis of derivatives and analogs of imidazolidine-2,4-diones, such as 5-amino-3-methylimidazolidine-2,4-dione. These compounds are synthesized to create analogs of alkaloids naamidine A and G with a 1,3,5-triazine core, demonstrating the compound's utility in creating structurally diverse molecules (Witchard & Watson, 2010).
Anticancer and Anti-inflammatory Applications
Certain derivatives, like 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, have shown potential in anticancer and anti-inflammatory applications. These compounds exhibit cytotoxic effects on human breast adenocarcinoma cell lines and non-toxic effects on human blood cells, indicating their potential therapeutic applications (Uwabagira & Sarojini, 2019).
Pharmacological Evaluation
The pharmacological properties of derivatives, such as 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione, have been explored for potential antidepressant and anxiolytic activity. These studies highlight the chemical activity and potential therapeutic uses of these compounds (Czopek et al., 2010).
Molecular Dimerization Studies
Investigations into molecular dimerization of ferrocenyl hydantoins, such as 5-ferrocenyl-5-methylimidazolidine-2,4-dione, provide insights into their structural and electrochemical properties. This research is significant for understanding the molecular interactions and potential applications in various scientific fields (Bisello et al., 2017).
Exploring Aryl-Topology
Studies on aryl-topology in 3,5-substituted hydantoins have revealed the importance of the introduction and orientation of aromatic rings in determining their pharmacological profile. These findings are crucial for designing more effective and selective serotonin antagonists (Kucwaj-Brysz et al., 2018).
properties
IUPAC Name |
5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTLPGKPKUCRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
956437-57-3 |
Source
|
Record name | 5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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